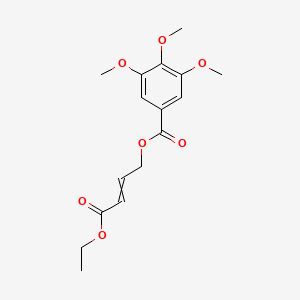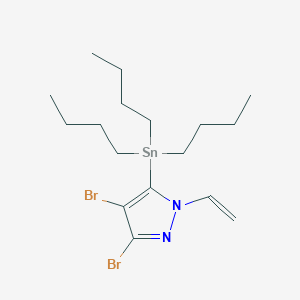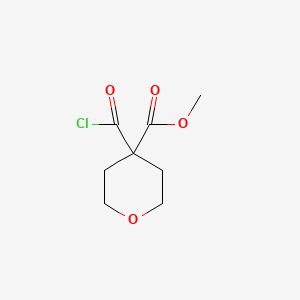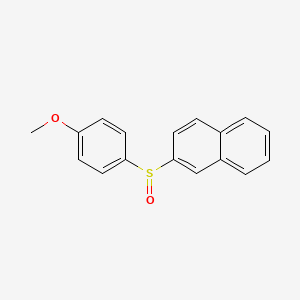
2-(4-Methoxybenzene-1-sulfinyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxybenzene-1-sulfinyl)naphthalene is an organic compound that features a naphthalene ring system substituted with a 4-methoxybenzene-1-sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzene-1-sulfinyl)naphthalene typically involves the reaction of 4-methoxybenzenesulfinyl chloride with naphthalene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxybenzene-1-sulfinyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Methoxybenzene-1-sulfonyl)naphthalene.
Reduction: Formation of 2-(4-Methoxybenzene-1-sulfanyl)naphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methoxybenzene-1-sulfinyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxybenzene-1-sulfinyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfinyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxybenzene-1-sulfonyl)naphthalene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(4-Methoxybenzene-1-sulfanyl)naphthalene: Similar structure but with a sulfanyl group instead of a sulfinyl group.
2-(4-Methoxybenzene-1-sulfinyl)anthracene: Similar structure but with an anthracene ring system instead of a naphthalene ring.
Uniqueness
2-(4-Methoxybenzene-1-sulfinyl)naphthalene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the naphthalene ring system with the 4-methoxybenzene-1-sulfinyl group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
921765-51-7 |
|---|---|
Formule moléculaire |
C17H14O2S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)sulfinylnaphthalene |
InChI |
InChI=1S/C17H14O2S/c1-19-15-7-10-16(11-8-15)20(18)17-9-6-13-4-2-3-5-14(13)12-17/h2-12H,1H3 |
Clé InChI |
LVLPKFAJMCHZCL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



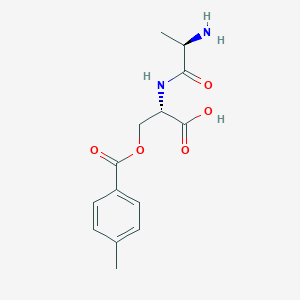
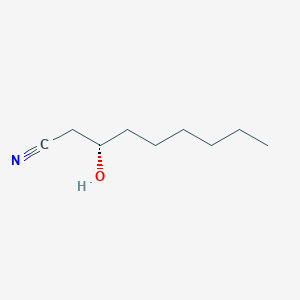
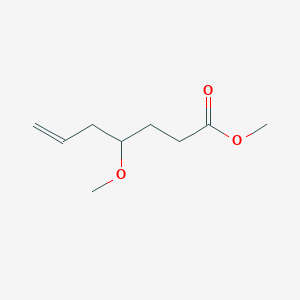
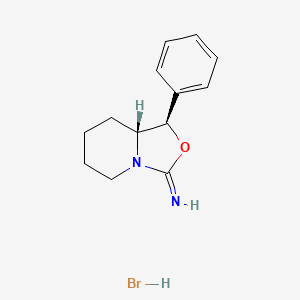

![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
